molecular formula C13H11N3O3S B2845899 Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate CAS No. 478039-20-2

Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate

Cat. No. B2845899
CAS RN: 478039-20-2
M. Wt: 289.31
InChI Key: JDSGCVGQSJSXDW-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C13H11N3O3S . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (2-Oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .


Physical And Chemical Properties Analysis

The compound has a molar mass of 289.31 g/mol . Its density is predicted to be 1.51±0.1 g/cm3, and its boiling point is predicted to be 451.7±47.0 °C . More specific physical and chemical properties such as solubility, stability, and reactivity would require experimental determination.

Scientific Research Applications

Synthesis and Chemical Transformations

Quinazolinone derivatives, including structures analogous to "Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate", have been synthesized through various chemical reactions that demonstrate the compound's versatility and potential for further modification. For instance, the synthesis of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl)acetohydrazide involved the treatment of ambident sodium salt of 2-methylsulfanyl-4(3H)-quinazolinone with methyl bromoacetate, followed by reaction with hydrazine hydrate and intramolecular cyclization, highlighting the compound's reactivity and potential for generating structurally diverse derivatives (Burbulienė, Bobrovas, & Vainilavicius, 2006). Similarly, the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid led to the synthesis of novel 2-(4-oxo-3,4- dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one derivatives, showcasing a methodology for introducing sulfinylmethyl groups to the quinazolinone core (Reddy, Naidu, & Dubey, 2012).

Biological Significance

Quinazolinone derivatives have been extensively studied for their antimicrobial activities, offering insights into their potential applications in addressing microbial resistance. For example, novel methylsulfanyl-triazoloquinazoline derivatives demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, suggesting their potential as antimicrobial agents (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013). Additionally, quinazolin-4-one derivatives isolated from Streptomyces species have expanded the understanding of natural products' chemical diversity and their biological activities, though specific activities were not reported in the study by Maskey et al. (2004) (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structural analysis, and potential applications. Given the antitumor activity of similar compounds , it could be of interest to investigate its potential use in cancer treatment.

properties

IUPAC Name

methyl 2-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-19-11(18)7-20-13-14-9-5-3-2-4-8(9)12-15-10(17)6-16(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSGCVGQSJSXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=O)CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate

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